![molecular formula C24H28N2O8 B14614483 [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate CAS No. 59573-55-6](/img/structure/B14614483.png)
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate is a complex organic compound with the molecular formula C24H28N2O8 and a molecular weight of 472.4877 This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, amide, and ester groups
Méthodes De Préparation
The synthesis of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves several steps, typically starting with the preparation of the cyclohexyl core followed by the introduction of the functional groups. The synthetic route often includes the following steps:
Formation of the Cyclohexyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclohexyl ring.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Formation of Amide Groups: The amide groups are formed by reacting the intermediate compound with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the hydroxyl groups with acetic anhydride to form the acetate ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: The compound can undergo reduction reactions to convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as polyamides or polyesters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes .
Comparaison Avec Des Composés Similaires
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate can be compared with other similar compounds, such as:
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] benzoate: Similar structure but with a benzoate ester instead of an acetate ester.
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] propionate: Similar structure but with a propionate ester.
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] butyrate: Similar structure but with a butyrate ester.
These compounds share similar functional groups but differ in the ester moiety, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group, which may confer distinct properties and applications.
Propriétés
Numéro CAS |
59573-55-6 |
|---|---|
Formule moléculaire |
C24H28N2O8 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
[2,3-dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate |
InChI |
InChI=1S/C24H28N2O8/c1-15(27)34-22-19(26-24(31)33-14-17-10-6-3-7-11-17)12-18(20(28)21(22)29)25-23(30)32-13-16-8-4-2-5-9-16/h2-11,18-22,28-29H,12-14H2,1H3,(H,25,30)(H,26,31) |
Clé InChI |
KWQZCDOBVADBLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(CC(C(C1O)O)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
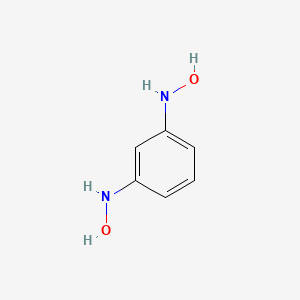
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
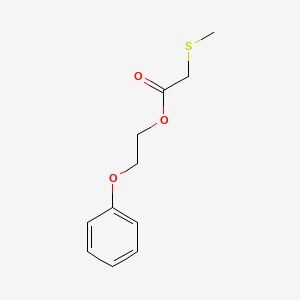

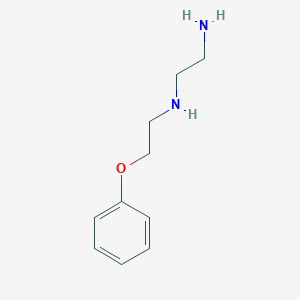
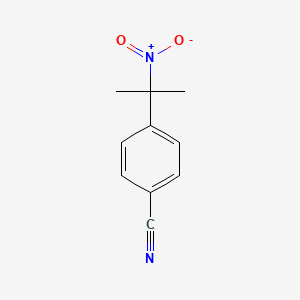
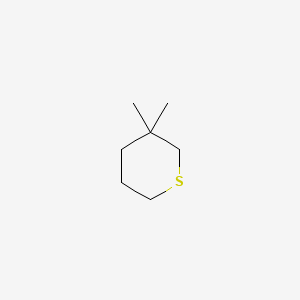
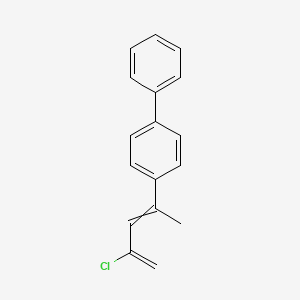

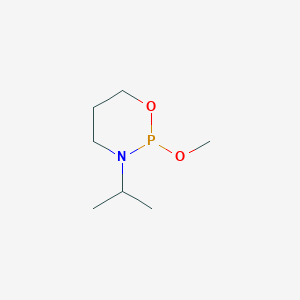
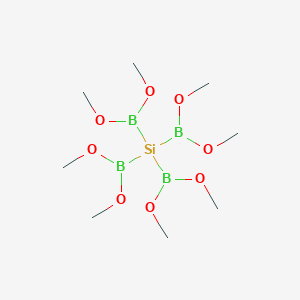
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
